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Compound of Interest

Compound Name: 1,4,2-Dioxazole

Cat. No.: B14750496 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 1,4,2-dioxazole heterocyclic system.

Due to the limited information on the unsubstituted parent compound, this document focuses

on the synthesis, chemical properties, and applications of its more prevalent and synthetically

useful derivatives. 1,4,2-Dioxazoles serve as important intermediates in organic synthesis,

particularly as precursors to N-acyl nitrenes, and exhibit a range of biological activities.

Chemical Identification of 1,4,2-Dioxazole
Derivatives
While a specific CAS number for the unsubstituted 1,4,2-dioxazole is not readily found in

chemical databases, numerous substituted derivatives are well-characterized. These

derivatives are the primary focus of research and applications involving this heterocyclic core.
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Compound Name CAS Number Molecular Formula
Molecular Weight (
g/mol )

5,5-Dimethyl-3-

phenyl-1,4,2-

dioxazole

13715-50-9 C10H11NO2 177.20

5,5-Diethyl-3-phenyl-

1,4,2-dioxazole
62284-01-9 C12H15NO2 205.25

3-Phenyl-1,4,2-

dioxazol-5-one
19226-36-9 C8H5NO3 163.13

3-Benzyl-1,4,2-

dioxazole-5-one
1401886-58-5 C9H7NO3 177.16

5-(2-Chlorophenyl)-3-

phenyl-1,4,2-

dioxazole

37715-80-3 C15H10ClNO2 271.70

Synthesis of 1,4,2-Dioxazole Derivatives
A common route to 3,5-disubstituted-1,4,2-dioxazoles involves the cyclization of oximes with

aldehydes. This method provides a straightforward approach to a variety of derivatives.

This protocol is based on the synthesis of 3,5-bis-[2-chlorophenyl]-1,4,2-dioxazole, a

compound that has demonstrated significant antiamoebic activity.[1]

Synthesis of the Oxime Intermediate:

A solution of 2-chlorobenzaldehyde (1 equivalent) in ethanol is prepared.

An aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium

hydroxide (1.5 equivalents) is added dropwise to the aldehyde solution with constant

stirring.

The reaction mixture is refluxed for 2-3 hours and then cooled to room temperature.
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The resulting precipitate (2-chlorobenzaldehyde oxime) is filtered, washed with cold water,

and recrystallized from ethanol.

Cyclization to form the 1,4,2-Dioxazole:

The synthesized 2-chlorobenzaldehyde oxime (1 equivalent) is dissolved in an inert

solvent such as toluene.

Another equivalent of 2-chlorobenzaldehyde is added to the solution.

The mixture is heated to reflux for 4-6 hours with azeotropic removal of water using a

Dean-Stark apparatus.

The solvent is removed under reduced pressure, and the crude product is purified by

column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield

the 3,5-bis-[2-chlorophenyl]-1,4,2-dioxazole.
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Synthesis Workflow

Start Materials:
Aldehyde, Hydroxylamine HCl, NaOH

Step 1: Reflux
Formation of Oxime Intermediate

Purification:
Filtration & Recrystallization

Step 2: Reflux with Aldehyde
(Dean-Stark)

Cyclization Reaction

Purification:
Column Chromatography

Final Product:
3,5-Disubstituted-1,4,2-Dioxazole
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Caption: General workflow for the synthesis of 3,5-disubstituted-1,4,2-dioxazoles.

Applications in Organic Synthesis: N-Acyl Nitrene
Precursors
1,4,2-Dioxazoles and their 5-one derivatives are valuable as stable, solid precursors for N-acyl

nitrenes, which are highly reactive intermediates.[2][3] These precursors are safer alternatives
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to acyl azides and can be activated under milder conditions, often with transition metal

catalysts.

A notable application is the gold-catalyzed [3+2] cycloaddition of ynamides with 1,4,2-
dioxazoles to produce highly functionalized oxazoles.[2][4] This reaction proceeds under mild

conditions with high efficiency and regioselectivity.

The following is a general procedure for the gold-catalyzed reaction between an ynamide and a

1,4,2-dioxazole derivative.[2]

Catalyst Preparation:

In a dry reaction tube under an inert atmosphere (e.g., argon), a gold catalyst such as

IPrAuNTf2 (2 mol%) is added.

Reaction Execution:

The 1,4,2-dioxazole derivative (e.g., 5,5-dimethyl-3-phenyl-1,4,2-dioxazole, 1.2

equivalents) and the ynamide (1 equivalent) are dissolved in a dry solvent like

dichloroethane (DCE).

The solution of reactants is added to the tube containing the catalyst.

The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored

by Thin Layer Chromatography (TLC).

Work-up and Purification:

Upon completion, the solvent is evaporated under reduced pressure.

The residue is purified by flash column chromatography on silica gel to isolate the

functionalized oxazole product.
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Proposed Mechanism for Gold-Catalyzed Oxazole Synthesis
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Caption: Proposed mechanism for the gold-catalyzed synthesis of oxazoles.[2][5][6]
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1,4,2-Dioxazol-5-ones are highly effective reagents in Cp*Rh(III)-catalyzed direct C-H

amidation reactions.[3][7] They exhibit strong coordination to the rhodium center, leading to

improved efficiency compared to traditional azide-based reagents.[8] This methodology allows

for the formation of C-N bonds with high functional group tolerance, releasing only carbon

dioxide as a byproduct.

The following is a representative protocol for the amidation of an arene with a pyridyl directing

group.[8][9]

Reaction Setup:

To an oven-dried Schlenk tube are added the rhodium catalyst [Cp*RhCl2]2 (0.5 mol%), a

silver salt co-catalyst such as AgNTf2 (2.0 mol%), and the 1,4,2-dioxazol-5-one (e.g., 3-

phenyl-1,4,2-dioxazol-5-one, 1.05 equivalents).

The tube is evacuated and backfilled with an inert gas.

The arene substrate (e.g., 2-phenylpyridine, 1.0 equivalent) and a green solvent like ethyl

acetate are added.

Reaction Conditions:

The mixture is stirred at a controlled temperature (e.g., 40 °C) for the required duration

(typically several hours).

Isolation and Purification:

After cooling to room temperature, the reaction mixture is filtered through a pad of celite.

The filtrate is concentrated in vacuo.

The crude product is purified by recrystallization or column chromatography to yield the

desired amidated product.
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Catalytic Cycle for Rh(III)-Catalyzed C-H Amidation
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Caption: Catalytic cycle for Cp*Rh(III)-catalyzed C-H amidation.[3][8]

Biological Activity of 1,4,2-Dioxazole Derivatives
Derivatives of the 1,4,2-dioxazole scaffold have been investigated for various pharmacological

properties. A significant area of research has been their potential as antiprotozoal agents.

Several studies have demonstrated the in vitro activity of 3,5-disubstituted-1,4,2-dioxazoles

against Entamoeba histolytica, the parasite responsible for amoebiasis.[1] A number of these

compounds have shown greater potency than the standard drug, metronidazole.

This protocol outlines the general steps for assessing the antiamoebic activity of test

compounds.[1]

Culturing of E. histolytica:

The HM1:IMSS strain of E. histolytica is cultured axenically in TYI-S-33 medium

supplemented with bovine serum at 37 °C.

Drug Susceptibility Testing:

Trophozoites in the logarithmic phase of growth are harvested and counted.
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A known concentration of trophozoites (e.g., 2 x 10^4 cells/mL) is incubated in fresh

medium with various concentrations of the test compounds for 72 hours at 37 °C.

The viability of the trophozoites is determined by counting with a hemocytometer using the

trypan blue exclusion method.

Data Analysis:

The 50% inhibitory concentration (IC50) is calculated by regression analysis of the dose-

response curves.

The following table summarizes the IC50 values for selected 1,4,2-dioxazole derivatives

against E. histolytica.[1]

Compound Substituents IC50 (µM)

Metronidazole (Standard) - 1.80

1
3-(o-chlorophenyl), 5-(p-

chlorophenyl)
0.82

2 3,5-bis(o-chlorophenyl) 0.41

3
3-(m-chlorophenyl), 5-(p-

chlorophenyl)
0.95

4 3,5-bis(p-chlorophenyl) 1.73

5
3-(p-chlorophenyl), 5-(2,4-

dichlorophenyl)
0.65

Toxicity studies on human kidney epithelial cell lines indicated that these active compounds

were non-toxic at their effective concentrations.[1]

Conclusion
The 1,4,2-dioxazole core, particularly in its substituted forms, represents a versatile and

valuable scaffold in modern chemistry. Its derivatives serve as stable and safe precursors for

N-acyl nitrenes, enabling powerful synthetic transformations such as the construction of

functionalized oxazoles and direct C-H amidation. Furthermore, the demonstrated biological
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activities, especially their antiamoebic potential, highlight the promise of 1,4,2-dioxazoles in

drug discovery and development. This guide provides a foundational understanding for

researchers and scientists looking to explore the rich chemistry and potential applications of

this important heterocyclic system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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